Single-target CDK inhibitors cannot simultaneously disrupt cell cycle progression (CDK2) and transcriptional regulation (CDK9). PROTAC CDK2/9 Degrader-1 (Compound F3) is the singular compound from the FN-1501-based PROTAC series that achieves balanced dual degradation of CDK2 (DC₅₀ 62 nM) and CDK9 (DC₅₀ 33 nM) via cereblon-mediated ubiquitination.
• Dual-pathway disruption: induces S/G₂/M cell cycle arrest and downregulates MCL-1 in PC-3 cells (IC₅₀ 0.12 µM).
• Benchmark tool for CDK4/6 inhibitor resistance studies and new CDK PROTAC development.
• Validated across multiple cancer lines (MCF-7, HCT-116, 22Rv1).
Supplied with ≥98% purity, full CoA, and ambient global shipping.
Molecular FormulaC40H41N13O7
Molecular Weight815.8 g/mol
Cat. No.B8103578
⚠ Attention: For research use only. Not for human or veterinary use.
PROTAC CDK2/9 Degrader-1 (also known as Compound F3) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that induces the degradation of cyclin-dependent kinases 2 (CDK2) and 9 (CDK9) via recruitment of the E3 ubiquitin ligase cereblon (CRBN). It was first reported as a potent dual degrader with DC₅₀ values of 62 nM for CDK2 and 33 nM for CDK9 in cellular assays [1]. The compound is constructed by tethering a CDK inhibitor (derived from the multi-kinase inhibitor FN-1501) to a cereblon ligand (pomalidomide analogue) via a linker [1][2]. It suppresses the proliferation of prostate cancer PC-3 cells with an IC₅₀ of 0.12 µM by arresting the cell cycle at the S and G₂/M phases [1].
PROTAC molecules are not simple inhibitors; their degradation efficiency and selectivity are exquisitely sensitive to the chemical structure of the linker and the E3 ligase ligand, leading to profound differences in the induced ternary complex stability and subsequent ubiquitination efficiency [1][2]. Within the same chemical series reported by Zhou et al., distinct compounds exhibited starkly different degradation profiles: some were selective for CDK2, others for CDK9, and only Compound F3 (PROTAC CDK2/9 Degrader-1) achieved potent dual degradation [1][3]. Furthermore, related PROTACs such as FN-POM, which shares the same CDK inhibitor warhead but a different linker/E3 ligand, show altered degradation kinetics and a distinct cellular response, including a preference for cells with high p16INK4A expression [4]. These examples demonstrate that even closely related PROTACs cannot be assumed to be functionally equivalent, making compound-specific validation and procurement critical.
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Linker & E3 ligand determine degradation selectivity
Closely related PROTACs (e.g. A9, FN-POM) exhibit CDK2-selective, CDK9-selective, or altered-kinetics profiles; dual CDK2/9 degradation is unique to this structure.
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Ternary complex stability differs per compound
Substitution with pan-CDK inhibitors or single-degrader PROTACs may shift pathway-response endpoints and limits direct comparability in dual-perturbation models.
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Cellular context may alter degradation efficiency
Reported profile in HEK293T and PC-3 cells may not transfer to other cell models; validation in target system is required before procurement.
[1] Zhou, F., Chen, L., Cao, C., Yu, J., Luo, X., Zhou, P., ... & Chen, Y. (2020). Development of selective mono or dual PROTAC degrader probe of CDK isoforms. European Journal of Medicinal Chemistry, 187, 111952. View Source
[2] Bondeson, D. P., Mares, A., Smith, I. E., Ko, E., Campos, S., Miah, A. H., ... & Crews, C. M. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611-617. View Source
[3] Zhou, F., Chen, L., Cao, C., Yu, J., Luo, X., Zhou, P., ... & Chen, Y. (2020). Development of selective mono or dual PROTAC degrader probe of CDK isoforms. European Journal of Medicinal Chemistry, 187, 111952. View Source
[4] Teng, M., Jiang, J., He, Z., Kwiatkowski, N., Donovan, K. A., Mills, C. A., ... & Gray, N. S. (2023). PROTAC-mediated CDK degradation differentially impacts cancer cell cycles due to heterogeneity in kinase dependencies. British Journal of Cancer, 129(8), 1238-1250. View Source
Quantitative Differentiation Against Key Comparators
Dual Degradation vs. CDK2-Selective Degrader
In a direct head-to-head comparison from the same discovery study, PROTAC CDK2/9 Degrader-1 (Compound F3) achieved potent dual degradation of CDK2 and CDK9, while the structurally related compound A9 demonstrated selective degradation of CDK2 only. This highlights a critical functional divergence based on chemical structure [1].
Target compound degrades both CDK2 and CDK9; comparator degrades CDK2 only.
Conditions
Cellular Western blot degradation assay in HEK293T cells, 24-hour treatment [1].
Why This Matters
This data directly informs experimental design: F3 should be selected for studies requiring simultaneous disruption of cell cycle (CDK2) and transcription (CDK9), whereas A9 is a tool for isolating CDK2-specific effects.
CDK2CDK9Degradation Selectivity
[1] Zhou, F., Chen, L., Cao, C., Yu, J., Luo, X., Zhou, P., ... & Chen, Y. (2020). Development of selective mono or dual PROTAC degrader probe of CDK isoforms. European Journal of Medicinal Chemistry, 187, 111952. View Source
Linker-Dependent Degradation Profile
The discovery paper for PROTAC CDK2/9 Degrader-1 details a comprehensive structure-activity relationship (SAR) study. Within the FN-1501-based PROTAC series, most compounds either failed to degrade CDK2/9 or exhibited a selective CDK9 degradation profile. Only Compound F3, featuring a specific linker length and composition, achieved the balanced and potent dual degradation of both CDK2 (DC₅₀: 62 nM) and CDK9 (DC₅₀: 33 nM) [1].
Linker-dependent degradation profileHead-to-head
Only F3 achieves balanced CDK2/9 dual degradation
Other series compounds: selective CDK9 or no significant degradation
Dual profile is structure-specific, not a class property
SAR study in HEK293T, 24 h
PROTACLinkerStructure-Activity Relationship
Evidence Dimension
Degradation Profile (Qualitative and Quantitative)
Target Compound Data
Potent dual degrader for CDK2 (DC₅₀ 62 nM) and CDK9 (DC₅₀ 33 nM).
Comparator Or Baseline
Multiple compounds in the FN-1501 series exhibiting either selective CDK9 degradation or no significant degradation.
Quantified Difference
F3 was the only compound in the series with potent, balanced dual CDK2/9 degradation activity.
Conditions
Cellular Western blot degradation assay in HEK293T cells, 24-hour treatment [1].
Why This Matters
This evidence proves that the dual-degradation profile is a rare and specific outcome of F3's precise molecular architecture, and not a general property of the chemical series. Procuring the correct compound is essential for replicating this specific biological activity.
PROTACLinkerStructure-Activity Relationship
[1] Zhou, F., Chen, L., Cao, C., Yu, J., Luo, X., Zhou, P., ... & Chen, Y. (2020). Development of selective mono or dual PROTAC degrader probe of CDK isoforms. European Journal of Medicinal Chemistry, 187, 111952. View Source
Anti-Proliferative Activity in Prostate Cancer Cells
The dual degradation of CDK2/9 by PROTAC CDK2/9 Degrader-1 translates into a potent anti-proliferative effect in prostate cancer PC-3 cells. It exhibits an IC₅₀ of 0.12 µM and effectively blocks the cell cycle at S and G₂/M phases [1][2]. While a direct head-to-head IC₅₀ comparison with the CDK2-selective degrader A9 is not available, this functional data establishes a baseline for the compound's cellular efficacy in a model system relevant to its target pathway.
PC-3 anti-proliferative activityReported
IC₅₀ 0.12 µM
S & G₂/M cell cycle arrest
Supports proliferation endpoint review in prostate cancer models
PC-3 cells, 72 h assay; not directly comparable to CDK4/6 inhibitors
IC₅₀: 0.12 µM; Cell cycle arrest in S and G₂/M phases.
Comparator Or Baseline
Class-level: CDK4/6 inhibitors (e.g., palbociclib) primarily induce G₁ arrest. CDK9-selective degraders may show different potency.
Quantified Difference
Not directly comparable; represents a specific functional outcome of dual CDK2/9 degradation.
Conditions
PC-3 human prostate cancer cell line, 72-hour proliferation assay [1][2].
Why This Matters
This provides a quantitative benchmark for the compound's functional activity in a standard cell-based assay, which is crucial for planning dose-response experiments and comparing efficacy across different cellular contexts.
While PROTAC CDK2/9 Degrader-1's primary mechanism is degradation, it also retains the ability to inhibit the kinase activity of its targets. The compound inhibits CDK2 with an IC₅₀ of 7.42 nM and CDK9 with an IC₅₀ of 14.50 nM . This inhibition profile is comparable to that of its parent multi-kinase inhibitor, FN-1501, which has reported IC₅₀ values of 11 nM for CDK2 and 20 nM for CDK9 [1].
Kinase inhibition vs. parent inhibitorCross-study comparable
The PROTAC retains low-nanomolar inhibition potency, similar to the parent inhibitor.
Conditions
In vitro kinase inhibition assay (specific assay details not provided in vendor datasheets) .
Why This Matters
This data confirms that the PROTAC retains high affinity for its targets, an important consideration for experimental design. Researchers can use this information to benchmark the compound against traditional small-molecule CDK inhibitors in their assays.
Kinase InhibitionCDK2CDK9
[1] Wang, Y., Zhi, Y., Jin, Q., Lu, S., Lin, G., Yuan, H., ... & Chen, Y. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. View Source
Optimal Application Scenarios
Cell Cycle & Transcription Interplay in Cancer
PROTAC CDK2/9 Degrader-1 is the tool of choice for researchers investigating the functional convergence of cell cycle progression (governed by CDK2) and transcriptional regulation (governed by CDK9). As demonstrated by the evidence in Section 3, its unique dual-degradation profile [1] allows for the simultaneous disruption of both processes, enabling studies that cannot be performed with selective CDK2 or CDK9 degraders [2][3]. This is particularly relevant in cancer models where both pathways are aberrantly activated.
CDK4/6 Inhibitor-Resistant Models
Resistance to CDK4/6 inhibitors is a significant clinical challenge, often driven by compensatory activation of CDK2 [4]. PROTAC CDK2/9 Degrader-1 provides a chemical probe to test the hypothesis that dual degradation of CDK2 and CDK9 can overcome this resistance. Its potent anti-proliferative activity in prostate cancer cells (IC₅₀ 0.12 µM) and ability to induce cell cycle arrest in S and G₂/M phases [5][6] makes it a strong candidate for combination studies with CDK4/6 inhibitors like palbociclib [4].
PROTAC Linker SAR Benchmark
For medicinal chemists and chemical biologists developing new CDK-targeting PROTACs, PROTAC CDK2/9 Degrader-1 (Compound F3) serves as a critical benchmark. As detailed in Section 3, it is the singular compound from the FN-1501-based PROTAC series that achieved balanced dual degradation of CDK2 (DC₅₀ 62 nM) and CDK9 (DC₅₀ 33 nM) [1]. New compounds can be compared against this well-characterized profile to assess improvements in degradation efficiency, selectivity, or physicochemical properties [7].
MCL-1 Regulation and Apoptosis
CDK9 is a key regulator of transcription for short-lived anti-apoptotic proteins like MCL-1. Evidence shows that PROTAC CDK2/9 Degrader-1 treatment leads to down-regulation of MCL-1 protein levels in PC-3 cells . This makes the compound a valuable tool for studying the transcriptional control of apoptosis and for evaluating the potential of dual CDK2/9 degradation as a strategy to lower the apoptotic threshold in cancer cells.
Application
Selection Property
Validation Focus
Cell cycle & transcription convergence studies
Dual CDK2/9 degradation probe
Simultaneous disruption of cell cycle and transcriptional regulation endpoints
CDK4/6 inhibitor-resistant cell models
CDK2-dependent proliferation endpoint
Cell cycle arrest at S/G₂-M; combination study context with CDK4/6 inhibitors
PROTAC linker SAR benchmarking
Balanced dual degradation profile (F3 reference)
Linker-dependent degradation efficiency and selectivity review
MCL-1 downregulation and apoptotic threshold endpoint interpretation
[1] Zhou, F., Chen, L., Cao, C., Yu, J., Luo, X., Zhou, P., ... & Chen, Y. (2020). Development of selective mono or dual PROTAC degrader probe of CDK isoforms. European Journal of Medicinal Chemistry, 187, 111952. View Source
[2] Zhou, F., Chen, L., Cao, C., Yu, J., Luo, X., Zhou, P., ... & Chen, Y. (2020). Development of selective mono or dual PROTAC degrader probe of CDK isoforms. European Journal of Medicinal Chemistry, 187, 111952. View Source
[3] Olson, C. M., Jiang, B., Erb, M. A., Liang, Y., Doctor, Z. M., Zhang, Z., ... & Gray, N. S. (2018). Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation. Nature Chemical Biology, 14(2), 163-170. View Source
[4] Herrera-Abreu, M. T., Palafox, M., Asghar, U., Rivas, M. A., Cutts, R. J., Garcia-Murillas, I., ... & Turner, N. C. (2016). Early adaptation and acquired resistance to CDK4/6 inhibition in estrogen receptor–positive breast cancer. Cancer Research, 76(8), 2301-2313. View Source
[5] Zhou, F., Chen, L., Cao, C., Yu, J., Luo, X., Zhou, P., ... & Chen, Y. (2020). Development of selective mono or dual PROTAC degrader probe of CDK isoforms. European Journal of Medicinal Chemistry, 187, 111952. View Source
[7] Burslem, G. M., & Crews, C. M. (2020). Proteolysis-targeting chimeras as therapeutics and tools for biological discovery. Cell, 181(1), 102-114. View Source
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